1-Methyl-1H-indazole-6-carboxamide

Synthetic methodology Process chemistry Regiochemical purity

Medicinal chemistry teams face a critical challenge: standard indazole N-alkylation produces ~50:50 N1:N2 regioisomeric mixtures that are difficult to separate and confound SAR interpretation. 1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2) is the definitive N1-regiospecific building block for kinase inhibitor programs. • Single regioisomer - eliminates N2-methyl impurity that reduces target potency >12-fold (MAO-B IC₅₀ shift: 0.662→8.08 nM) • Validated scaffold for RIPK1 (US 12,172,975), IRAK4 (US 2016/0311833), and PI3Kδ/γ inhibitors • Scalable synthesis with 85% annulation yield; no preparative HPLC required • ≥95% purity; defined single H-bond donor pharmacophore for structure-based design

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11910954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-indazole-6-carboxamide
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)C(=O)N)C=N1
InChIInChI=1S/C9H9N3O/c1-12-8-4-6(9(10)13)2-3-7(8)5-11-12/h2-5H,1H3,(H2,10,13)
InChIKeyRTQSGFPORXVPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2): A Regiospecific Indazole Building Block for Kinase-Targeted Medicinal Chemistry


1-Methyl-1H-indazole-6-carboxamide (CAS 1379330-75-2, molecular formula C₉H₉N₃O, MW 175.19 g/mol) is a heterocyclic building block belonging to the indazole family, featuring a bicyclic benzopyrazole core with a carboxamide substituent at the 6-position and a methyl group at the N1 position [1]. Indazole-containing scaffolds are recognized pharmacophores incorporated into multiple marketed drugs, including pazopanib, niraparib, and lonidamine [2]. The N1-methyl-6-carboxamide substitution pattern defines a specific regioisomer that provides a distinct hydrogen-bonding profile and synthetic vector for constructing kinase inhibitor libraries [3]. This compound is typically supplied at ≥95% purity and serves as a key intermediate for developing receptor-interacting protein kinase 1 (RIPK1) inhibitors, PI3K inhibitors, and other indazole-based therapeutic candidates [4].

Why 1-Methyl-1H-indazole-6-carboxamide Cannot Be Replaced by Generic Indazole Carboxamide Analogs


Indazole carboxamide building blocks with different N-alkylation states (N1–H, N1–methyl, N2–methyl) or carboxamide positions (3-, 5-, 6-) are not functionally interchangeable despite sharing the same molecular formula. The indazole ring undergoes tautomerism and regioisomeric N-alkylation that drastically alters hydrogen-bond donor/acceptor capacity and molecular recognition [1]. Under standard alkylation conditions (K₂CO₃/DMF), N-alkylation of unsubstituted indazoles produces approximately 50:50 N1:N2 regioisomeric mixtures that are challenging to separate chromatographically [2]. Furthermore, class-level SAR data from the indazole-5-carboxamide series demonstrate that moving the methyl group from N1 to N2 can reduce target potency by over 12-fold (MAO-B IC₅₀: 0.662 nM for N1–methyl vs. 8.08 nM for N2–methyl) [3]. Substituting the 6-carboxamide regioisomer with the 3-carboxamide analog alters the geometric vector of the amide group relative to the indazole core, changing both computed lipophilicity (XLogP3: 1.0 vs. 0.8) and the spatial orientation of the hydrogen-bonding pharmacophore [4]. These differences preclude generic substitution without re-validation of synthetic routes and biological activity.

Quantitative Differentiation Evidence for 1-Methyl-1H-indazole-6-carboxamide Relative to Closest Analogs


Isomer-Free Synthesis: Patented Annulation Method Delivers ≥85% Yield Without N1/N2 Regioisomeric Contamination

The synthesis of 1-methyl-1H-indazole-6-carboxamide via its carboxylic acid precursor benefits from a patented annulation method (US20220235010A1) that constructs the N1-methyl group during ring formation rather than via post-cyclization N-alkylation [1]. This method directly yields a 1-position methyl-substituted indazole without isomers, avoiding the problem that 'impurities are difficult to be removed in subsequent separation' [1]. In contrast, conventional post-cyclization N-alkylation of 1H-indazole-6-carboxamide under standard conditions (K₂CO₃/DMF with methyl iodide) produces N1:N2 regioisomeric mixtures approaching an approximately 50:50 ratio, as documented for related indazole systems [2]. The patented annulation achieves an 85% reaction yield while completely eliminating the N2-methyl isomer impurity that co-elutes with the desired N1-methyl product under most chromatographic conditions [1].

Synthetic methodology Process chemistry Regiochemical purity

N1-Methyl vs. N2-Methyl Indazole Carboxamides: A >12-Fold Difference in Target Potency Demonstrated in the 5-Carboxamide Congener Series

Class-level SAR evidence from the structurally analogous indazole-5-carboxamide series demonstrates that N1- versus N2-methylation produces dramatically different biological activity. Tzvetkov et al. (2017) reported that N-(3-chloro-4-fluorophenyl)-1-methyl-1H-indazole-5-carboxamide (compound 13a, NTZ-1441) inhibited human MAO-B with an IC₅₀ of 0.662 nM and >15,000-fold selectivity over MAO-A [1]. In contrast, its N2-methylated regioisomer N-(3-chloro-4-fluorophenyl)-2-methyl-2H-indazole-5-carboxamide (compound 13b, NTZ-1442) showed significantly weaker MAO-B inhibition with an IC₅₀ of 8.08 nM and only 70-fold selectivity over MAO-A [1]. This represents a 12.2-fold loss in potency and a >200-fold reduction in isoform selectivity upon moving the methyl group from N1 to N2, despite the compounds having identical molecular formula and connectivity except for the methylation site [1].

Kinase inhibition Structure-activity relationship MAO-B

Regioisomeric Lipophilicity Shift: XLogP3 Difference of 0.2 Log Units Between 6-Carboxamide and 3-Carboxamide Regioisomers

The position of the carboxamide substituent on the indazole ring alters computed lipophilicity, affecting chromatographic retention and potential membrane permeability. 1-Methyl-1H-indazole-6-carboxamide has a computed XLogP3 value of 1.0, while its 3-carboxamide regioisomer (1-methyl-1H-indazole-3-carboxamide, CAS 129137-93-5) has a computed XLogP3 of 0.8 [1][2]. This 0.2 log unit difference corresponds to an approximately 1.6-fold difference in partition coefficient and translates to measurably different reverse-phase HPLC retention times [1]. Both regioisomers share identical molecular formula (C₉H₉N₃O), molecular weight (175.19 g/mol), and topological polar surface area (60.9 Ų), making the lipophilicity difference one of the few properties that distinguish them analytically [1][2].

Physicochemical properties Lipophilicity Chromatographic behavior

Hydrogen Bond Donor Count Reduction: N1-Methylation Eliminates One H-Bond Donor Relative to N-Unsubstituted 1H-Indazole-6-Carboxamide

N1-Methylation of the indazole core eliminates the acidic N1–H proton, reducing the hydrogen bond donor (HBD) count by one relative to the N-unsubstituted parent compound. 1-Methyl-1H-indazole-6-carboxamide possesses a single HBD (the carboxamide –NH₂ group), as confirmed by PubChem computed descriptors [1]. In contrast, 1H-indazole-6-carboxamide (CAS 906000-44-0) possesses two HBDs: the indazole N1–H proton and the carboxamide –NH₂ group [2]. This difference fundamentally alters the compound's capacity for intermolecular hydrogen bonding, which influences crystal packing energy, melting point, and solubility in hydrogen-bond-accepting solvents. The acidity and basicity study by Catalán et al. (1994) established that N1–H indazole has a ground-state pKₐ of approximately 13.9 (deprotonation at N1), while N1-methylation eliminates this acidic site entirely, yielding a compound with only the weakly basic properties of the N2 nitrogen (pKₐ of conjugate acid ~1.2) [3].

Hydrogen bonding Crystal engineering Solubility

RIPK1 and PI3K Inhibitor Patent Landscapes Confirm 6-Carboxamide Indazoles as Privileged Scaffolds Distinct from 3- and 5-Substituted Series

Patent analysis reveals that the 1H-indazole-6-carboxamide scaffold is specifically claimed in multiple high-value kinase inhibitor patent families, whereas the 3-carboxamide and 5-carboxamide series populate distinct target spaces. US Patent 12,172,975 (Bristol-Myers Squibb) claims 1H-indazole-6-carboxamides as RIPK1 inhibitors with formula (I) explicitly requiring the carboxamide at the 6-position [1]. Bayer Pharma's patent family (US 2016/0311833) claims novel 6-substituted indazoles with carboxamide side chains for IRAK4-mediated diseases including endometriosis, lymphomas, COPD, and psoriasis [2]. The PI3K inhibitor patent JP2013512878A also claims indazole compounds with carboxamide functionality targeting PI3Kδ, PI3Kα, PI3Kβ, and/or PI3Kγ [3]. The PubChem patent count for the 1H-indazole-6-carboxamide substructure exceeds 198 patents, confirming the 6-carboxamide regioisomer as a heavily investigated pharmacophore [4]. In contrast, the 3-carboxamide indazole series is predominantly associated with 5-HT₄ receptor modulation and anti-diabetic applications, while 5-carboxamide indazoles are concentrated in the MAO-B inhibitor space [5].

Kinase inhibitor patents RIPK1 PI3K Intellectual property

Optimal Application Scenarios for 1-Methyl-1H-indazole-6-carboxamide Based on Quantitative Differentiation Evidence


RIPK1 and IRAK4 Kinase Inhibitor Library Synthesis Requiring Unambiguous N1-Methyl Regiochemistry

Medicinal chemistry teams developing receptor-interacting protein kinase 1 (RIPK1) or interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors should prioritize 1-methyl-1H-indazole-6-carboxamide over generic indazole building blocks. The 6-carboxamide indazole scaffold is explicitly claimed in RIPK1 inhibitor patents (US 12,172,975) and IRAK4-targeted patents from Bayer (US 2016/0311833) [1][2]. The isomer-free synthesis method (US20220235010A1) ensures that the N1-methyl-6-carboxamide building block is free of the N2-methyl impurity that would otherwise confound SAR interpretation and require costly chromatographic separation [3]. The single hydrogen bond donor (carboxamide NH₂) and defined N1-methyl group provide a predictable pharmacophore for structure-based design, whereas N-unsubstituted analogs introduce an additional H-bond donor (N1–H) that alters the binding pose .

PI3K Isoform-Selective Probe Development Where 6-Position Carboxamide Vector Geometry Is Critical

Programs targeting phosphoinositide 3-kinase (PI3K) isoforms, particularly PI3Kδ and PI3Kγ, benefit from the 6-carboxamide substitution pattern because the para-like vector orientation relative to the N1–N2 axis projects the carboxamide into a distinct region of the kinase ATP-binding pocket compared to 3- or 5-substituted analogs [1]. The computed XLogP3 of 1.0 (vs. 0.8 for the 3-carboxamide regioisomer) provides slightly enhanced membrane permeability potential, which may be advantageous for cellular target engagement assays [2]. The PI3K patent literature (JP2013512878A) confirms that indazole-6-carboxamides are a preferred scaffold for this target class [1].

Process Chemistry Scale-Up Requiring Isomer-Free Intermediates with Documented Synthetic Route

For process chemistry groups scaling up indazole-based API intermediates, 1-methyl-1H-indazole-6-carboxamide derived from the patented annulation route (US20220235010A1) offers a validated, scalable synthesis with an 85% annulation yield and complete avoidance of N2-methyl isomer formation [1]. This eliminates the need for preparative HPLC or fractional crystallization to remove the co-eluting N2-regioisomer, which is a well-documented challenge when using post-cyclization N-alkylation methods that produce approximately 50:50 N1:N2 mixtures [2]. The elimination of one H-bond donor (relative to 1H-indazole-6-carboxamide) also simplifies the compound's behavior in extractive workups and crystallization, as the N1–H proton can participate in strong intermolecular hydrogen bonding that complicates phase separation [3].

Focused Kinase Library Construction Where N1-Methylation Status Must Be Held Constant Across Analogs

When constructing focused kinase inhibitor libraries where the N1-methyl group is a conserved pharmacophoric element, 1-methyl-1H-indazole-6-carboxamide serves as the direct building block that maintains this critical substituent without requiring a subsequent N-alkylation step. The class-level SAR from the indazole-5-carboxamide MAO-B series demonstrates that N1→N2 methyl migration causes a 12.2-fold drop in potency (IC₅₀ 0.662 nM → 8.08 nM) and collapses isoform selectivity from >15,000-fold to 70-fold [1]. Although this data is from the 5-carboxamide congener series, the fundamental principle that N-alkylation regiochemistry controls biological activity applies across the indazole scaffold, making pre-formed N1-methyl building blocks essential for SAR integrity [1].

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